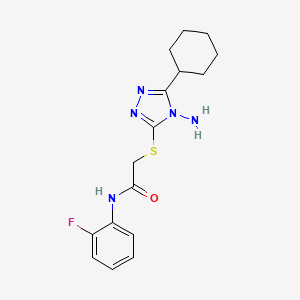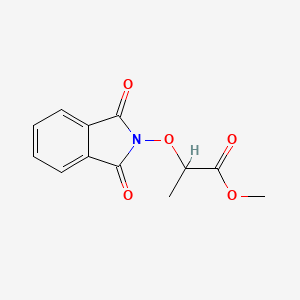
Methyl 2-(phthalimidooxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(phthalimidooxy)propionate is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Methyl 2-(phthalimidooxy)propionate has been studied for its potential anticonvulsant activity. Research has shown that while some derivatives, including methyl (phthalimidooxy)acetate, initially displayed anticonvulsant effects in chicks, they were inactive in further tests in mice for seizure control (Edafiogho et al., 1991).
Adsorption Properties
This compound has been evaluated in environmental contexts, particularly in the adsorption of hazardous chemicals from water. For example, research involving the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid from water using zinc hydroxide included modelling studies of the adsorption process (Kamaraj et al., 2018).
Retinal Effects
Studies have also explored the retinopathic effects of methyl 2-(ureidooxy) propionate and related compounds. These studies have indicated potential ocular toxicity at certain doses in rats (Lee et al., 1979).
Herbicidal Applications
Research into herbicidal properties has shown that this compound derivatives can be effective as selective grass herbicides. They inhibit the growth of certain plant species and have been considered for practical weed control (Nestler et al., 1979).
Chemical Synthesis and Crystal Structure
The compound has been synthesized and characterized for chemical and crystal structure analysis. Such studies contribute to the understanding of its properties and potential applications in various fields, including material science and pharmaceuticals (Kennard et al., 1982).
Enantioselectivity in Kinetic Resolution
This compound has been used in studies to improve the enantioselectivity of enzymes, which is important in the production of chiral compounds in pharmaceuticals (Cipiciani et al., 1998).
Potential Hypolipidemic Activity
There is research exploring the potential of this compound derivatives for hypolipidemic activity, indicating a possible role in the management of lipid disorders (El-Zahabi et al., 2010).
Applications in Copolymer Synthesis
It has been used in the synthesis of copolymers, expanding its potential applications in materials science and engineering (Balaji et al., 1999).
Use in Enzymatic Hydrolysis
This compound derivatives have been used in enzymatic hydrolysis processes, indicating their potential in industrial applications such as the production of pharmaceuticals (Bevilaqua et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of Methyl 2-(phthalimidooxy)propionate is the process of free radical cross-dehydrogenative C–O coupling . This compound interacts with various CH reagents, leading to the formation of N-(alkoxy)- and N-(acyloxy)phthalimides .
Mode of Action
This compound undergoes oxidation into phthalimide-N-oxyl radical (PINO), which acts as a hydrogen atom acceptor in the C–H bond cleavage and as a scavenger for the resultant C-centered radical .
Biochemical Pathways
The action of this compound affects the pathway of cross-dehydrogenative coupling (CDC), an atom- and step-economic way to the intermolecular C–O bond formation . This pathway leads to the formation of N-(alkoxy)- and N-(acyloxy)phthalimides .
Result of Action
The action of this compound results in the formation of O-, N- and C-centered free radicals, following the cleavage of the N–O bond . This leads to significant changes in the chemical environment and can be used in various synthetic applications .
Análisis Bioquímico
Cellular Effects
Preliminary studies suggest that certain imidooxy compounds, which include Methyl 2-(phthalimidooxy)propionate, may possess anticancer activities against various cancer cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Propiedades
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7(12(16)17-2)18-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDWUYTGIKAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
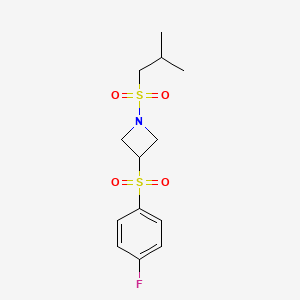
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)


![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)
![2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545258.png)

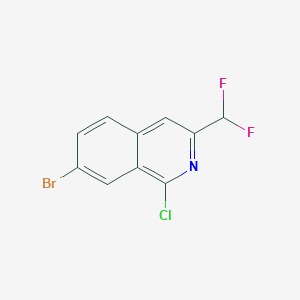
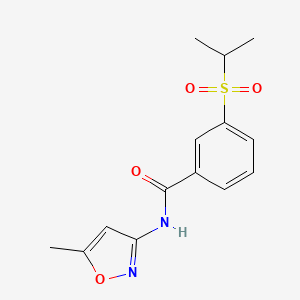
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)
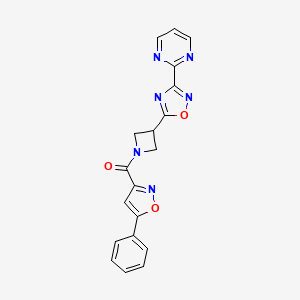
![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)
